molecular formula C12H10O2S B188898 4-Methyl-5-phenylthiophene-2-carboxylic acid CAS No. 40133-12-8

4-Methyl-5-phenylthiophene-2-carboxylic acid

Cat. No.: B188898
CAS No.: 40133-12-8
M. Wt: 218.27 g/mol
InChI Key: HBQAYKRLPQFBBP-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylthiophene-2-carboxylic acid is an organic compound belonging to the class of heteroaromatic compounds. It features a thiophene ring, which is a five-membered ring containing a sulfur atom. The compound has a molecular formula of C₁₂H₁₀O₂S and a molecular weight of 218.27 g/mol . The structure includes a methyl group at the 4th position, a phenyl group at the 5th position, and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-phenylthiophene-2-carboxylic acid can be synthesized through the hydrolysis of its ester derivatives. One common method involves the following steps :

    Starting Materials: Ethyl 4-methyl-5-phenylthiophene-2-carboxylate or this compound methyl ester.

    Reaction Conditions: The ester is dissolved in methanol and treated with sodium hydroxide at room temperature for 30 minutes.

    Isolation: The methanol is removed under reduced pressure, and the residue is dissolved in dichloromethane and water. The aqueous layer is acidified with hydrochloric acid to precipitate the product.

    Purification: The precipitate is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale ester hydrolysis under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenylthiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

    Decarboxylation: Requires strong heating, often in the presence of a base.

Major Products

    Esterification: Forms esters such as methyl 4-methyl-5-phenylthiophene-2-carboxylate.

    Decarboxylation: Produces 4-methyl-5-phenylthiophene.

Scientific Research Applications

4-Methyl-5-phenylthiophene-2-carboxylic acid has diverse applications in scientific research, including:

    Industrial Chemistry: Used as a corrosion inhibitor.

    Material Science: Plays a role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Pharmacology: Exhibits properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities.

Mechanism of Action

The mechanism of action of 4-methyl-5-phenylthiophene-2-carboxylic acid is not extensively documented. its structural features suggest potential interactions with various molecular targets and pathways. The thiophene ring and carboxylic acid group may interact with biological molecules, influencing pathways related to inflammation, cancer, and microbial activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the methyl and phenyl groups, making it less hydrophobic and potentially less active in certain applications.

    4-Methylthiophene-2-carboxylic acid: Lacks the phenyl group, which may reduce its effectiveness in applications requiring aromatic interactions.

    5-Phenylthiophene-2-carboxylic acid: Lacks the methyl group, which may affect its solubility and reactivity.

Uniqueness

4-Methyl-5-phenylthiophene-2-carboxylic acid is unique due to the presence of both methyl and phenyl groups, which enhance its hydrophobicity and potential interactions with biological and material science applications. This combination of functional groups creates a molecule with interesting electronic properties, making it valuable in various research fields.

Properties

IUPAC Name

4-methyl-5-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQAYKRLPQFBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356337
Record name 4-methyl-5-phenylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-12-8
Record name 4-methyl-5-phenylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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